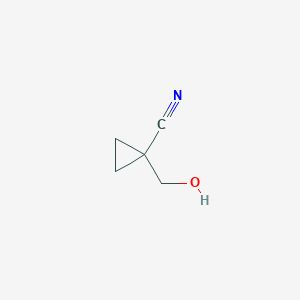
3-(嘧啶-2-基)苯甲酸
描述
3-(Pyrimidin-2-yl)benzoic acid, also known as 2-pyrimidylbenzoic acid, is a heterocyclic organic compound commonly used in the synthesis of other compounds due to its versatile nature. It is an aromatic carboxylic acid that is widely used in the pharmaceutical, agrochemical, and agricultural industries. Due to its unique structure, 3-(Pyrimidin-2-yl)benzoic acid has a variety of applications in scientific research, including its use as a biochemical reagent, a ligand for metal ions, and a catalyst for organic reactions.
科学研究应用
合成和化学性质
- 新化合物的合成:3-(嘧啶-2-基)苯甲酸被用作合成新化合物的前体,例如取代嘧啶和苯甲酸。例如,Hordiyenko等人(2020年)开发了一种合成2-(嘧啶-2-基)苯甲酸的新方法,展示了3-(嘧啶-2-基)苯甲酸在创造多样化分子结构中的实用性(Hordiyenko et al., 2020)。
- 合成条件优化:刘等人(2020年)报告了一种制备5-甲基-2-(嘧啶-2-基)苯甲酸的方法,突出了3-(嘧啶-2-基)苯甲酸在开发高效合成方法中的作用(Liu et al., 2020)。
药物化学和药物设计
抗白血病活性:Raffa等人(2004年)对苯乙烯基喹唑啉酮类化合物的研究,包括3-(嘧啶-2-基)-2-苯乙烯基喹唑啉-4(3H)-酮,表明具有潜在的抗白血病活性,显示了3-(嘧啶-2-基)苯甲酸在癌症研究中的相关性(Raffa et al., 2004)。
双重抑制剂的设计:Gangjee等人(2005年)设计并合成了基于3-(嘧啶-2-基)苯甲酸衍生物的经典抗叶酸类化合物,针对二氢叶酸还原酶和胸苷酸合成酶,突出了其在设计治疗用双重抑制剂中的用途(Gangjee et al., 2005)。
材料科学和发光研究
- 配位配合物的发光和磁性:侯等人(2013年)研究了涉及3-(嘧啶-2-基)苯甲酸衍生物的镧系配位配合物的发光和磁性性质,表明其在材料科学中的应用(Hou et al., 2013)。
安全和危害
作用机制
Target of Action
The primary targets of 3-Pyrimidin-2-yl-benzoic Acid are currently unknown. The compound belongs to the class of organic compounds known as phenyl-1,2,3-triazoles
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes .
Biochemical Pathways
Other pyrimidine derivatives have been found to interfere with nucleotide synthesis and dna replication, suggesting that 3-pyrimidin-2-yl-benzoic acid may have similar effects .
Pharmacokinetics
Its molecular weight (200193 g/mol) and LogP value (227) suggest that it may have good oral bioavailability
Result of Action
The molecular and cellular effects of 3-Pyrimidin-2-yl-benzoic Acid are largely unknown due to the lack of information about its targets and mode of action. Based on its structural similarity to other pyrimidine derivatives, it may have potential antimicrobial or anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Pyrimidin-2-yl-benzoic Acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets .
生化分析
Biochemical Properties
3-(Pyrimidin-2-yl)benzoic Acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotase and aspartate carbamoyltransferase . These interactions are essential for the synthesis and degradation of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.
Cellular Effects
3-(Pyrimidin-2-yl)benzoic Acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it can influence the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of 3-(Pyrimidin-2-yl)benzoic Acid involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it has been found to inhibit the activity of dihydroorotase by binding to its active site, thereby preventing the conversion of dihydroorotate to orotate . This inhibition can lead to a decrease in pyrimidine nucleotide synthesis, affecting DNA and RNA synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrimidin-2-yl)benzoic Acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Its degradation products can have different biochemical properties, which may lead to varying effects on cells over time.
Dosage Effects in Animal Models
The effects of 3-(Pyrimidin-2-yl)benzoic Acid vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects. For example, low doses have been shown to stimulate pyrimidine metabolism, whereas high doses can lead to cellular toxicity and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
3-(Pyrimidin-2-yl)benzoic Acid is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotase and aspartate carbamoyltransferase, which are essential for the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(Pyrimidin-2-yl)benzoic Acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells can affect its biochemical activity and overall cellular function.
Subcellular Localization
3-(Pyrimidin-2-yl)benzoic Acid exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect energy metabolism.
属性
IUPAC Name |
3-pyrimidin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTNGIZIUGYITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624683 | |
| Record name | 3-(Pyrimidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579476-26-9 | |
| Record name | 3-(Pyrimidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyrimidin-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















